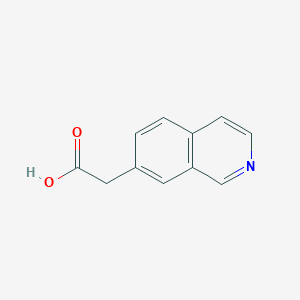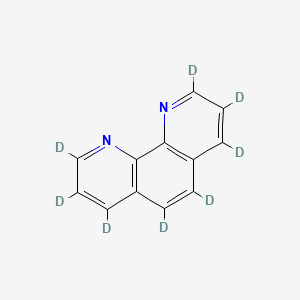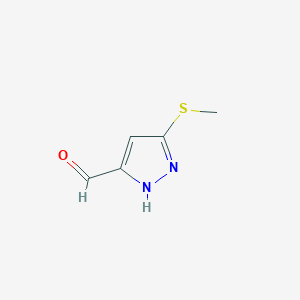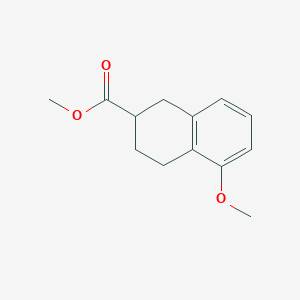
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Descripción general
Descripción
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, also known as MTNC, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. MTNC is a naphthalene derivative that has been studied for its pharmacological properties, including its ability to act as an anti-inflammatory agent and its potential as a treatment for certain types of cancer.
Mecanismo De Acción
The exact mechanism of action of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Specifically, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and to inhibit the activity of certain proteins that are involved in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the production of inflammatory mediators and to induce apoptosis, or programmed cell death, in cancer cells. In addition, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in lab experiments is its ability to act as a selective COX-2 inhibitor, which may make it a useful tool for studying the role of COX-2 in inflammation and disease progression. However, one limitation of using Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. One area of interest is the development of more effective methods for synthesizing Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, which may help to improve its availability for use in research and potential therapeutic applications. In addition, further studies are needed to fully understand the mechanism of action of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate and to identify its potential therapeutic applications in various disease states. Finally, the development of more water-soluble formulations of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate may help to overcome some of the limitations associated with its use in lab experiments.
Aplicaciones Científicas De Investigación
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases. In addition, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been studied for its potential as a treatment for certain types of cancer, including breast cancer and lung cancer.
Propiedades
IUPAC Name |
methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-5-3-4-9-8-10(13(14)16-2)6-7-11(9)12/h3-5,10H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVPIHAVUIQSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516679 | |
| Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
CAS RN |
83781-71-9 | |
| Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



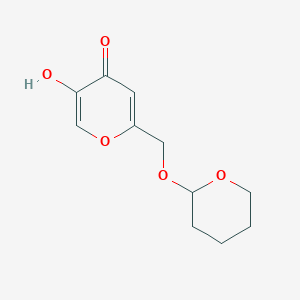

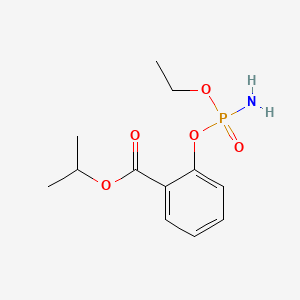
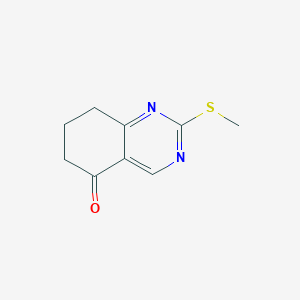
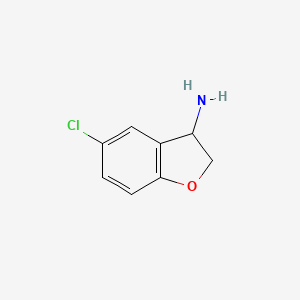
![N-[5-(diethylamino)-2-nitrosophenyl]acetamide](/img/structure/B1601425.png)
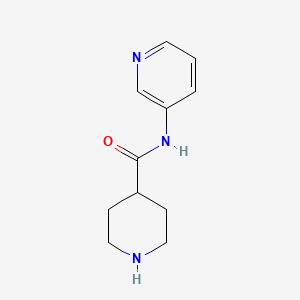
![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)
